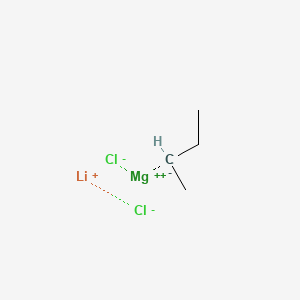

Lithium;magnesium;butane;dichloride

Description

Lithium;magnesium;butane;dichloride is a complex organometallic compound with the molecular formula C4H9Cl2LiMg . It is also known by its IUPAC name, This compound . This compound is part of the broader family of organometallic reagents, which are widely used in organic synthesis due to their reactivity and versatility .

Properties

IUPAC Name |

lithium;magnesium;butane;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.2ClH.Li.Mg/c1-3-4-2;;;;/h3H,4H2,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUBDNJWWYNAOA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC[CH-]C.[Mg+2].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2LiMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;magnesium;butane;dichloride typically involves the reaction of butylmagnesium chloride with lithium chloride in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen . The general reaction can be represented as:

C4H9MgCl+LiCl→C4H9Cl2LiMg

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and solvent purity, to ensure high yields and product purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;magnesium;butane;dichloride undergoes various types of chemical reactions, including:

Nucleophilic Addition: Due to the presence of the highly reactive lithium and magnesium centers, this compound can act as a nucleophile in addition reactions with electrophiles.

Substitution Reactions: It can participate in substitution reactions where the butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether to stabilize the reactive intermediates .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce substituted butane derivatives .

Scientific Research Applications

Introduction to Lithium; Magnesium; Butane; Dichloride

Lithium; magnesium; butane; dichloride (C4H9Cl2LiMg) is a compound that has garnered attention for its potential applications in various scientific fields, particularly in energy storage, materials science, and chemical synthesis. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.

Magnesium Rechargeable Batteries

One of the most promising applications of lithium; magnesium; butane; dichloride is in the development of magnesium rechargeable batteries. These batteries offer high energy density and safety due to the use of magnesium metal as an anode material. Research indicates that magnesium rechargeable batteries can potentially outperform traditional lithium-ion batteries in terms of cost and resource abundance .

Case Study: Fast Kinetics of Magnesium Monochloride Cations

A study demonstrated that the incorporation of magnesium monochloride cations into battery systems can enhance the diffusion kinetics significantly. This advancement addresses the challenge of slow ion transport, which has hindered the widespread adoption of magnesium-based battery technologies .

Lithium Extraction from Brines

Lithium; magnesium; butane; dichloride also plays a role in the extraction processes for lithium from brine sources. Efficient separation methods are crucial as lithium demand surges due to its application in batteries. A recent study developed a sustainable solvent extraction process using binary extractants that effectively separates lithium from magnesium without harmful chemicals .

Table 2: Comparison of Lithium Extraction Methods

| Method | Efficiency (%) | Environmental Impact |

|---|---|---|

| Traditional Acid/Base Methods | 70-90 | High |

| Sustainable Solvent Extraction | >90 | Low |

Applications in Chemical Synthesis

The compound's unique structure makes it a valuable reagent in various chemical transformations. Its ability to act as a source of lithium and magnesium allows for the synthesis of other organometallic compounds, which are essential in materials science and catalysis.

Organometallic Chemistry

Lithium; magnesium; butane; dichloride can be utilized to create new organometallic compounds that have applications in catalysis and polymerization processes. The reactivity of the lithium and magnesium centers facilitates various coupling reactions, which are key in synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of lithium;magnesium;butane;dichloride involves the interaction of its reactive centers (lithium and magnesium) with electrophilic substrates. The lithium ion can coordinate with electron-rich sites, while the magnesium center can facilitate nucleophilic attacks. This dual reactivity allows the compound to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Butyllithium: Another organolithium reagent with similar reactivity but lacks the magnesium component.

Grignard Reagents: Organomagnesium compounds that are similar in reactivity but do not contain lithium.

Uniqueness

Lithium;magnesium;butane;dichloride is unique due to its dual reactivity, combining the properties of both lithium and magnesium reagents. This allows for more versatile and selective reactions compared to single-metal reagents .

Biological Activity

Lithium; magnesium; butane; dichloride (LiMgC4H9Cl2) is a compound that integrates lithium and magnesium ions with organic butyl groups, and it has garnered attention in the field of biochemistry and pharmacology due to its unique biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic potentials, supported by relevant data tables, case studies, and research findings.

Overview of Biological Activity

Lithium compounds have been extensively studied for their neuroprotective effects, particularly in the context of mood disorders and neurodegenerative diseases. Lithium's primary mechanism involves the inhibition of glycogen synthase kinase 3 beta (GSK3B), which plays a critical role in various cellular processes including apoptosis, cell proliferation, and gene expression regulation. The interaction between lithium and magnesium is particularly significant as both ions can compete for similar binding sites in biological systems.

- Inhibition of GSK3B :

- Neuroprotective Effects :

- Calcium Homeostasis :

- Inhibition of Phosphoinositide Metabolism :

Data Tables

Case Studies

- Neurodegenerative Diseases :

- Mood Disorders :

Research Findings

Recent research highlights the complex interplay between lithium and magnesium within biological systems. The competition between these two ions for binding sites has implications for understanding their therapeutic effects:

- Gene Expression Alterations : Lithium alters gene expression patterns significantly due to its effects on GSK3B, which regulates numerous transcription factors involved in cellular responses to stress .

- Cellular Signaling Pathways : The inhibition of various kinases and phosphatases by lithium suggests broad implications for cellular signaling networks beyond just mood stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.